![molecular formula C24H42Br2N2O2S2 B1665694 Albitiazolium bromide CAS No. 321915-72-4](/img/structure/B1665694.png)
Albitiazolium bromide
説明
Albitiazolium bromide, also known as SAR 97276, is a choline analogue . It is currently being evaluated in phase II clinical trials for severe malaria . It is a clinical antimalarial candidate from a series of choline analogs designed to inhibit plasmodial phospholipid metabolism .
Synthesis Analysis
The synthesis of Albitiazolium bromide involves biochemical unraveling of the transport and enzymatic steps that mediate de novo synthesis of phosphatidylcholine (PC). It also elucidates how Albitiazolium enters the intracellular parasites and affects the PC biosynthesis .Chemical Reactions Analysis
Albitiazolium bromide specifically prevents choline incorporation into its end-product PC . It enters the infected erythrocyte mainly via a furosemide-sensitive new permeability pathway (NPP) and is transported into the parasite by a poly-specific cation carrier . Albitiazolium competitively inhibits choline entry via the parasite-derived cation transporter and also, at a much higher concentration, affects each of the three enzymes conducting de novo synthesis of PC .科学的研究の応用
1. Antimalarial Drug Candidate
Albitiazolium bromide is currently in phase II clinical trials for the treatment of severe malaria. It exhibits potent in vitro and in vivo antimalarial activity. Studies have dissected its mechanism of action, from choline entry into the infected erythrocyte to its effect on phosphatidylcholine (PC) biosynthesis (Wein et al., 2012).
2. Pharmacological Properties
Pharmacokinetic and pharmacodynamic properties of albitiazolium bromide have been extensively studied. It rapidly accumulates in infected erythrocytes, exhibits rapid and potent antimalarial activity, and has favorable pharmacokinetic and pharmacodynamic properties (Wein et al., 2017).
3. Target Identification in Plasmodium Falciparum
A chemical proteomics approach has been developed to identify parasite proteins targeted by albitiazolium during their native interaction in living parasites. This method has helped to understand the molecular mechanisms of its action against malaria (Penarete-Vargas et al., 2014).
4. Mechanism of Accumulation and Intraerythrocytic Compartmentation
Research has provided insight into the mechanism of accumulation and intraerythrocytic compartmentation of albitiazolium, showing its massive accumulation in Plasmodium- and Babesia-infected red blood cells. This specific accumulation restricts its toxicity to hematozoa-infected erythrocytes, indicating a dual mechanism of action resistant to parasite resistance (Wein et al., 2014).
5. Design and Synthesis of Prodrugs
Albitiazolium bromide's prodrugs have been designed and synthesized, enhancing its aqueous solubility and exhibiting potent antimalarial activity. These prodrugs revert back to the active bis-thiazolium salt through enzymatic reduction, showing improved oral efficacy (Caldarelli et al., 2012).
特性
IUPAC Name |
2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N2O2S2.2BrH/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2;;/h19-20,27-28H,3-18H2,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJCGBHHSKAACR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42Br2N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185968 | |
Record name | Albitiazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Albitiazolium bromide | |
CAS RN |
321915-72-4 | |
Record name | Albitiazolium bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321915724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albitiazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALBITIAZOLIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC0AJ4ILP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。